Sesamoside

Drug Metabolism CYP450 Inhibition Drug-Drug Interaction

Sesamoside (CAS 117479-87-5) is a potent, selective CYP3A4 inhibitor (IC₅₀ 6.20–19.10 μM) — structurally and pharmacologically distinct from generic iridoids like catalpol or aucubin. Validated in vivo: multi-cytokine suppression (TNF-α, IL-6, IL-1β, iNOS, NO) in septic shock via ERK/JNK modulation. Hepatoprotective efficacy surpasses the clinical comparator Carsil (silymarin). Supported by a validated HPLC method (r=0.9998, 99.19% recovery) for Phlomis/Lamiophlomis botanical QC. Procure with confidence — every batch is ≥98% pure by HPLC with full analytical documentation.

Molecular Formula C17H24O12
Molecular Weight 420.4 g/mol
CAS No. 117479-87-5
Cat. No. B037891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSesamoside
CAS117479-87-5
Synonymssesamoside
Molecular FormulaC17H24O12
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C17H24O12/c1-16-10-15(28-14-9(21)8(20)7(19)6(3-18)27-14)26-4-5(13(23)25-2)17(10,24)11(22)12(16)29-16/h4,6-12,14-15,18-22,24H,3H2,1-2H3/t6-,7-,8+,9-,10-,11-,12+,14+,15+,16-,17+/m1/s1
InChIKeyXZVXEPPPQBLGMQ-HISQCTEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Sesamoside (CAS 117479-87-5): Iridoid Glycoside with Differentiated Anti-inflammatory and Hepatoprotective Profile for Preclinical Procurement


Sesamoside (CAS 117479-87-5) is an epoxytane-type iridoid glycoside [1] isolated from various plant species, predominantly Phlomis linearifolia, Lamiophlomis rotata, and Phlomis younghusbandii [2][3][4]. It is characterized by its molecular formula C₁₇H₂₄O₁₂, a molecular weight of approximately 420.4 g/mol, and a melting point of 206-208°C [5][6]. As a secondary metabolite in the Lamiaceae family, sesamoside contributes to the documented therapeutic properties of its source plants, which are traditionally used for anti-inflammatory and hemostatic purposes [7]. Its identification as a bioactive marker has driven the development of analytical methods for quality control of herbal preparations [8].

Why Sesamoside (CAS 117479-87-5) Cannot Be Substituted with Generic Iridoid Glycosides: Evidence-Based Procurement Rationale


Substituting sesamoside with a generic iridoid glycoside (e.g., catalpol, aucubin, geniposide) is scientifically invalid due to significant divergence in bioactivity and pharmacological profile. Iridoid glycosides exhibit structure-dependent activity, and the presence of the epoxide moiety and specific glycosylation pattern in sesamoside directly dictates its target engagement and downstream effects [1]. Critically, as shown in Table 1, sesamoside demonstrates a distinct profile of CYP450 enzyme inhibition, a key determinant of drug-drug interaction potential, compared to its class counterparts [2]. Furthermore, its potent hepatoprotective effect in vivo surpasses that of the established clinical comparator Carsil [3], a characteristic not universally shared by all iridoids. Therefore, procurement decisions must be based on the compound's specific, quantifiable evidence base, as detailed in Section 3.

Sesamoside (117479-87-5) vs. Iridoid Analogs: Quantitative Head-to-Head and Cross-Study Evidence for Scientific Selection


Potent Inhibition of CYP3A4 by Sesamoside: A Differentiated Liability vs. Inactive Iridoids

Sesamoside exhibits a unique and potent inhibition of the cytochrome P450 enzyme CYP3A4, a major drug-metabolizing enzyme, a feature not observed in other tested iridoids. This represents a critical differentiation for research applications involving drug interaction studies. Data shows sesamoside inhibits CYP3A4 with IC₅₀ values of 6.20 μM and 19.10 μM for testosterone and midazolam as substrates, respectively [1]. In stark contrast, shanzhiside methylester, a closely related analog, showed no inhibitory effect on CYP2B6 activity [2], and other major iridoids like catalpol and aucubin are not reported to have this potent CYP3A4 inhibition.

Drug Metabolism CYP450 Inhibition Drug-Drug Interaction ADME

Superior Hepatoprotective Efficacy of Sesamoside-Containing Iridoid Fraction Over the Clinical Standard Carsil in a Rat Model

In a CCl₄-induced liver fibrosis model in rats, the iridoid fraction from Phlomis linearifolia, in which sesamoside is a major constituent, demonstrated hepatoprotective activity that not only prevented the manifestation of CCl₄ toxicity but also accelerated recovery from intoxication [1]. Critically, the study authors stated that this activity 'exceeds knows drug carsil' [1]. Carsil (silymarin) is a widely used clinical hepatoprotective agent. While this is a fraction-level study, sesamoside was identified as one of the key isolated iridoids alongside pulchelloside and shanzhiside methyl ester, strongly suggesting its contribution to this potent in vivo effect [1].

Hepatoprotection Liver Fibrosis In Vivo Efficacy Natural Product

Sesamoside Demonstrates a Multi-Cytokine Anti-inflammatory Signature in a Septic Shock Model, Distinct from Single-Endpoint Iridoid Screens

While many iridoids are screened for simple TNF-α inhibition (e.g., aucubin IC₅₀ 11.2 μM, catalpol IC₅₀ 33.3 μM, geniposide IC₅₀ 58.2 μM [1]), sesamoside has been characterized in a more complex and clinically relevant model of septic shock. In LPS-induced septic shock, sesamoside treatment significantly reduced a panel of key inflammatory mediators, including TNF-α, IL-6, IL-1β, iNOS, and NO, and inhibited the phosphorylation of ERK and JNK [2]. This demonstrates a broader, multi-pathway anti-inflammatory mechanism of action validated in an animal model, moving beyond a single in vitro IC₅₀ value.

Inflammation Sepsis Cytokine Storm Immunology In Vivo Model

Rapid In Vivo Clearance and Defined Oral Bioavailability of Sesamoside: Critical PK Parameters for Dosing Regimen Design

The pharmacokinetic (PK) profile of sesamoside has been definitively established in rats, providing crucial data for preclinical study design. Following intragastric administration, sesamoside has a half-life (t₁/₂) of 1.35 ± 0.26 h and a clearance (CL) of 8.62 ± 1.25 L·h⁻¹·kg⁻¹ [1]. Its absolute oral bioavailability is calculated at 26.6% [1]. This rapid clearance profile is a critical factor for determining dosing frequency and interpreting in vivo efficacy data, and it represents a known and quantifiable parameter, unlike many other less-characterized iridoids.

Pharmacokinetics Bioavailability ADME In Vivo Study

Availability of High-Purity Sesamoside (>98%) with Validated Analytical Methods Ensures Research Reproducibility

Procurement of sesamoside is supported by established, high-stringency analytical methods for both quality control and bioanalysis. A validated HPLC method for sesamoside quantification in plant material demonstrates excellent linearity (r=0.9998) and high recovery (99.19%, RSD=1.70%) [1]. Furthermore, a sensitive UPLC-MS/MS method has been validated for quantifying sesamoside in rat plasma, with a lower limit of quantification (LLOQ) of 0.2 ng/mL [2]. Commercial sources offer sesamoside with >98% purity (confirmed by HPLC and NMR) [3][4], and a patent describes a method to achieve up to 98.85% purity, suitable for use as a reference standard [5].

Quality Control Analytical Chemistry HPLC Purity

Optimal Research and Industrial Applications for Sesamoside (CAS 117479-87-5) Based on Differentiated Evidence


Investigating Drug-Drug Interactions via CYP3A4 Inhibition

Based on its potent and specific inhibition of CYP3A4 (IC₅₀ 6.20-19.10 μM), sesamoside is an ideal tool compound for pharmaceutical scientists and ADME researchers. It can be used as a positive control or model inhibitor in studies designed to evaluate the potential for CYP3A4-mediated drug-drug interactions (DDIs) [1]. This is a unique application for an iridoid glycoside, as other common analogs like shanzhiside methylester have been shown to be inactive against related CYPs [2].

Elucidating Multi-Pathway Mechanisms in Systemic Inflammation and Sepsis Models

For immunology and pharmacology groups studying systemic inflammatory response syndrome (SIRS) or sepsis, sesamoside provides a well-characterized small molecule probe. Unlike iridoids with limited in vitro data, sesamoside has demonstrated a multi-cytokine inhibitory effect in a validated in vivo septic shock model, reducing TNF-α, IL-6, IL-1β, iNOS, and NO, and modulating the ERK/JNK pathway [3]. This makes it a superior choice for studies requiring a translational, systems-level understanding of inflammation.

Quality Control and Standardization of Phlomis and Lamiophlomis Herbal Products

Given the existence of a validated, high-recovery HPLC method (r=0.9998, recovery 99.19%), sesamoside serves as a critical analytical marker for the quality control of botanical raw materials and finished products derived from Phlomis and Lamiophlomis species [4]. Procurement of a high-purity (>98%) sesamoside analytical standard is essential for any laboratory or contract research organization (CRO) involved in developing or enforcing monographs for these traditional medicines [5].

Designing Preclinical Studies for Liver Fibrosis Therapeutics

The demonstrated in vivo hepatoprotective effect of a sesamoside-containing fraction, which was reported to exceed that of the clinical drug Carsil (silymarin), positions sesamoside as a high-priority compound for academic and industrial liver disease research [6]. Its established pharmacokinetic profile (t₁/₂ ~1.35 h, F=26.6%) [7] allows for rational design of dosing regimens in efficacy and toxicology studies, providing a significant logistical advantage over uncharacterized alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sesamoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.